molecular formula C10H16ClNO B1420059 [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1185377-38-1

[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride

Cat. No. B1420059
CAS RN: 1185377-38-1
M. Wt: 201.69 g/mol
InChI Key: XZEIXLRGIVAJMR-UHFFFAOYSA-N
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Description

“[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1185377-38-1 . It has a molecular weight of 201.7 and its IUPAC name is 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-8(11-2)9-4-6-10(12-3)7-5-9;/h4-8,11H,1-3H3;1H . This indicates that the compound consists of a methoxyphenyl group attached to an ethylmethylamine group, and it is in the form of a hydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Antidepressant Activity

A compound structurally related to [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride, identified as 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol, showed potential antidepressant activity in rodent models. This suggests a possible application of similar compounds in the treatment of depression (Yardley et al., 1990).

Corrosion Inhibition

Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, a derivative of [1-(4-Methoxyphenyl)ethyl]methylamine, demonstrated significant inhibition efficiency in corrosion prevention of mild steel. This highlights its potential use in industrial applications involving metal preservation (Djenane et al., 2019).

Chemical Synthesis

The synthesis of related compounds, such as 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, showcases the potential of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride in chemical synthesis and pharmaceutical preparations (Tan Bin, 2011).

Neurotoxicity Studies

Related compounds have been studied for their neurotoxic effects, providing insights into the safety profile of these chemicals and their potential impact on neurological health (Capela et al., 2006).

Analgesic Activity

Optically pure derivatives of [1-(4-Methoxyphenyl)ethyl]methylamine have shown analgesic activity, suggesting its utility in the development of pain relief medications (Takahashi et al., 1983).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-4-6-10(12-3)7-5-9;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEIXLRGIVAJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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